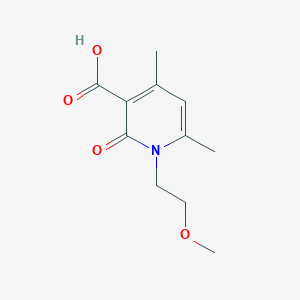
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as pinacol boronic esters are synthesized through various protocols including protodeboronation . Another related compound, 2-Methoxyethyl acrylate, is synthesized using hydroquinone monomethyl ether .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical composition and the arrangement of its atoms. While the specific structure for this compound was not found, related compounds such as 2-Methoxyethyl acrylate have been analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. While specific properties for this compound were not found, related compounds such as 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate have been analyzed for heat capacities .
Applications De Recherche Scientifique
Medicinal Chemistry: Antisense Drug Technology
This compound may play a role in the development of antisense drugs, which are designed to interfere with the genetic instructions at the RNA level. It could potentially be used to modify oligonucleotides, enhancing their stability and binding affinity to target RNA sequences .
Chemistry: Malonic Ester Synthesis
In synthetic chemistry, this compound could be involved in malonic ester synthesis, which is a method used to prepare carboxylic acids. It may act as a precursor or intermediate in the synthesis of complex organic molecules .
Materials Science: Adhesive Gel Development
The compound might be utilized in the creation of adhesive gels with strong adhesion properties in various solvents. Such gels could have applications in battery adhesives, soft robots, wound dressing, wearable devices, and 3D printing .
Environmental Science: Phthalate Ester Analysis
It could be used as a standard or reference in the analysis of phthalate esters, which are environmental contaminants. Understanding its behavior and breakdown could help in assessing the ecological impact of similar compounds .
Agriculture: Plant Biostimulant
In agriculture, this compound could be part of a biostimulant formulation to enhance plant growth, resilience, and yield. It may increase phytochrome activity, making plants more sensitive to light, which could improve photosynthesis and crop productivity .
Polymer Research: Antithrombogenic Properties
In polymer research, derivatives of this compound may contribute to the development of antithrombogenic synthetic polymers. These materials could be used in medical devices and implants due to their biocompatibility and blood compatibility .
Mécanisme D'action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the specific mechanism of action for this compound was not found, related compounds such as Nusinersen, an antisense oligonucleotide, work by binding to RNA and modulating protein production .
Safety and Hazards
Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. While specific safety data for this compound was not found, related compounds such as 2-Methoxyethylamine and 2-Methoxyethanol have safety data sheets available .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-6-8(2)12(4-5-16-3)10(13)9(7)11(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLPOZCKORIUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



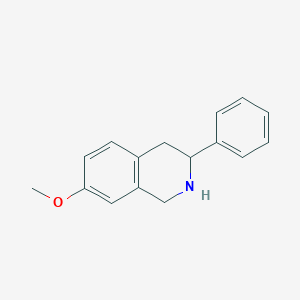
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)

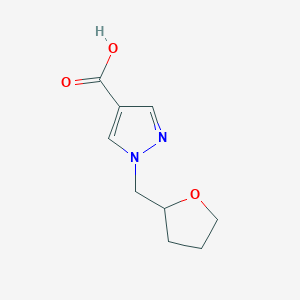
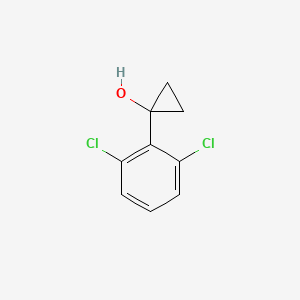

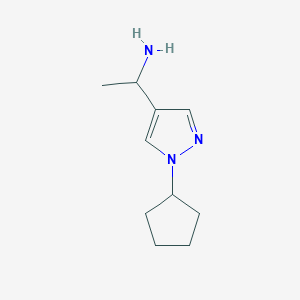

![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
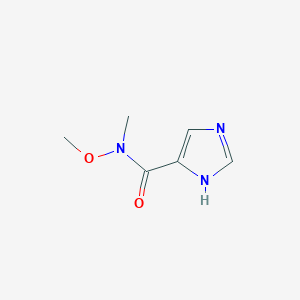
amine](/img/structure/B1467955.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)